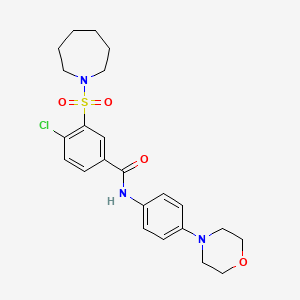

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Synthesis

- Synthesis of Novel Heterocycles: Research has shown the transformation of 1-morpholino-3-phenylallenes into various novel heterocycles like tetrahydro-[1,4]oxazino[4,3-a][2]benzazepines at high temperatures, suggesting potential applications in heterocyclic chemistry (Mayer & Maas, 1992).

Chemical Transformation and Pharmacological Applications

- Formation of Pyrroles and Azepines: The thermal conversion of certain dialkylaminoallenes results in the formation of pyrroles and azepines. These chemical transformations might be crucial for pharmaceutical applications, particularly in the synthesis of complex molecules (Reisser & Maas, 2004).

Synthesis of N-Heterocycles

- Concise Synthesis of Morpholines and Piperazines: A study reported an efficient synthesis of morpholines, piperazines, azepines, and oxazepines, highlighting the versatility of this compound in synthesizing a range of N-heterocycles (Matlock et al., 2015).

Radiochemistry and Imaging Applications

- PET Imaging Research: The compound has been used in the synthesis of radioligands like (S,S)-CFMME and (R)-OHDMI, indicating its potential application in PET imaging for studying norepinephrine transporters (Schou et al., 2006).

Organic Synthesis and Ring Formation

- Spiro Dihydroisoquinolinones Synthesis: Research utilizing Rh(III)-catalyzed C–H activation has led to the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This study underscores the role of this compound in facilitating complex organic synthesis (Cui, Zhang, & Wu, 2013).

Serotonin Receptor Research

- Serotonin-3 Receptor Antagonists Synthesis: Some derivatives of 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide have shown potent 5-HT3 receptor antagonistic activity, which is significant for developing drugs targeting the serotonin system (Harada et al., 1995).

Antifungal and Biochemical Research

- Antifungal Activity Study: Some complexes of N-(Morpholinothiocarbonyl) benzamide have shown antifungal activity, demonstrating its potential in biochemical and pharmacological research (Weiqun et al., 2005).

Synthesis of Antidepressants

- Antidepressant Synthesis: The compound has been used in the synthesis of befol, an antidepressant, indicating its relevance in medicinal chemistry (Donskaya et al., 2004).

Mechanism of Action

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O4S/c24-21-10-5-18(17-22(21)32(29,30)27-11-3-1-2-4-12-27)23(28)25-19-6-8-20(9-7-19)26-13-15-31-16-14-26/h5-10,17H,1-4,11-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXURZSAHWZIKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)

![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)

![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)

![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)